1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a biphenyl group linked to a pyrrolidine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl and a phenol derivative.
Pyrrolidine Ring Formation: The next step is the construction of the pyrrolidine ring, which can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the biphenyl or pyrrolidine rings.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use in designing pharmaceuticals targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Biphenyl Derivatives: Compounds like 4-biphenylcarboxylic acid share structural similarities and may exhibit comparable properties.
Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine-3-carboxylic acid also feature the pyrrolidine ring and may have similar reactivity.
Uniqueness: 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the biphenyl ether linkage and the pyrrolidine ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-oxo-1-[4-(2-phenylphenoxy)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-14-17(23(26)27)15-24(22)18-10-12-19(13-11-18)28-21-9-5-4-8-20(21)16-6-2-1-3-7-16/h1-13,17H,14-15H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKIYLJPWZICNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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